molecular formula C12H22ClNO4S B13079609 Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate

Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate

Cat. No.: B13079609
M. Wt: 311.83 g/mol
InChI Key: SKMMEWSMNZKCPF-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorosulfonyl Group: This step may involve the reaction of the piperidine derivative with chlorosulfonyl chloride under controlled conditions.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems.

Medicine

In medicinal chemistry, it can serve as a building block for the development of new pharmaceuticals with potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-Rel-tert-butyl4-(methylsulfonyl)-2,6-dimethylpiperidine-1-carboxylate
  • (2R,6S)-Rel-tert-butyl4-(fluorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate

Uniqueness

The uniqueness of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate lies in its specific functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H22ClNO4S

Molecular Weight

311.83 g/mol

IUPAC Name

tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22ClNO4S/c1-8-6-10(19(13,16)17)7-9(2)14(8)11(15)18-12(3,4)5/h8-10H,6-7H2,1-5H3/t8-,9+,10?

InChI Key

SKMMEWSMNZKCPF-ULKQDVFKSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl

Origin of Product

United States

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